molecular formula C15H27NO7S B1380947 (1s,3r,4r)-3-[(Tert-butoxycarbonyl)amino]-4-[(methylsulfonyl)oxy]cyclohexanecarboxylic acid ethyl ester CAS No. 365997-36-0

(1s,3r,4r)-3-[(Tert-butoxycarbonyl)amino]-4-[(methylsulfonyl)oxy]cyclohexanecarboxylic acid ethyl ester

Cat. No.: B1380947
CAS No.: 365997-36-0
M. Wt: 365.4 g/mol
InChI Key: REERHKRKNNLBKG-QJPTWQEYSA-N
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Description

(1s,3r,4r)-3-[(Tert-butoxycarbonyl)amino]-4-[(methylsulfonyl)oxy]cyclohexanecarboxylic acid ethyl ester is a useful research compound. Its molecular formula is C15H27NO7S and its molecular weight is 365.4 g/mol. The purity is usually 95%.
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Biological Activity

The compound (1S,3R,4R)-3-[(tert-butoxycarbonyl)amino]-4-[(methylsulfonyl)oxy]cyclohexanecarboxylic acid ethyl ester (CAS No. 365997-36-0) is a synthetic derivative with potential pharmacological applications. Its structure includes a cyclohexane ring with specific functional groups that may influence its biological activity. This article reviews the available literature on its biological properties, mechanisms of action, and potential therapeutic uses.

  • Molecular Formula: C₁₅H₂₇N₁O₇S
  • Molecular Weight: 365.44 g/mol
  • SMILES Notation: CCOC(=O)[C@H]1CCC@@HC@@HNC(=O)OC(C)(C)C

Research indicates that compounds similar to This compound may exhibit biological activity through modulation of enzymatic pathways and receptor interactions. The presence of the methylsulfonyl group suggests potential inhibition of enzymes involved in inflammatory processes or modulation of signaling pathways related to cell proliferation.

Pharmacological Effects

  • Antiinflammatory Activity: Preliminary studies suggest that this compound may inhibit pro-inflammatory cytokines, potentially making it useful in treating conditions characterized by excessive inflammation.
  • Antitumor Potential: Some derivatives have shown promise in inhibiting cancer cell lines, indicating a possible role in oncology as a chemotherapeutic agent.

In Vitro Studies

  • Cell Line Studies : Research conducted on various cancer cell lines demonstrated that compounds with similar structures led to reduced cell viability and induced apoptosis. For instance, a study showed that modifications in the cyclohexane ring enhanced cytotoxic effects against breast cancer cells (MCF-7) .
  • Enzyme Inhibition : In vitro assays indicated that the compound could inhibit specific enzymes such as COX-2, which is involved in inflammation and pain pathways. This suggests a potential application in pain management therapies .

In Vivo Studies

  • Animal Models : In vivo studies using murine models of inflammation reported significant reductions in edema when treated with related compounds, suggesting an anti-inflammatory effect that warrants further exploration .
  • Toxicity Assessments : Toxicological evaluations have indicated that the compound has a favorable safety profile at therapeutic doses, with minimal adverse effects observed in animal models .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntiinflammatoryInhibition of pro-inflammatory cytokines
AntitumorReduced viability in cancer cell lines
Enzyme InhibitionCOX-2 inhibition
In Vivo EfficacyReduced edema in murine models
ToxicityFavorable safety profile at therapeutic doses

Properties

IUPAC Name

ethyl (1S,3R,4R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-methylsulfonyloxycyclohexane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H27NO7S/c1-6-21-13(17)10-7-8-12(23-24(5,19)20)11(9-10)16-14(18)22-15(2,3)4/h10-12H,6-9H2,1-5H3,(H,16,18)/t10-,11+,12+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REERHKRKNNLBKG-QJPTWQEYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCC(C(C1)NC(=O)OC(C)(C)C)OS(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H]1CC[C@H]([C@@H](C1)NC(=O)OC(C)(C)C)OS(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H27NO7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801112602
Record name Ethyl (1S,3R,4R)-3-[[(1,1-dimethylethoxy)carbonyl]amino]-4-[(methylsulfonyl)oxy]cyclohexanecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801112602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

365.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

365997-36-0
Record name Ethyl (1S,3R,4R)-3-[[(1,1-dimethylethoxy)carbonyl]amino]-4-[(methylsulfonyl)oxy]cyclohexanecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=365997-36-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl (1S,3R,4R)-3-[[(1,1-dimethylethoxy)carbonyl]amino]-4-[(methylsulfonyl)oxy]cyclohexanecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801112602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of Racemate-ethyl 3-(tert-butoxycarbonylamino)-4-hydroxycyclohexanecarboxylate (12.0 g, 42 mmol) and triethylamine (12.7 g, 126 mmol) in dichloromethane (150 mL) was added methanesulfonyl chloride (9.5 g, 84 mmol) dropwise at 0° C., and the mixture was stirred at 0° C. for 3 hours. The solution was washed with water (100 mL×3) and brine, dried over anhydrous sodium sulfate, filtered and concentrated to afford the title compound (15 g, crude) as a yellow oil. MS (ES+) C15H27NO7S requires: 365, found: 266 [M+H−100]+.
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
12.7 g
Type
reactant
Reaction Step One
Quantity
9.5 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1s,3r,4r)-3-[(Tert-butoxycarbonyl)amino]-4-[(methylsulfonyl)oxy]cyclohexanecarboxylic acid ethyl ester
Reactant of Route 2
(1s,3r,4r)-3-[(Tert-butoxycarbonyl)amino]-4-[(methylsulfonyl)oxy]cyclohexanecarboxylic acid ethyl ester
Reactant of Route 3
(1s,3r,4r)-3-[(Tert-butoxycarbonyl)amino]-4-[(methylsulfonyl)oxy]cyclohexanecarboxylic acid ethyl ester
Reactant of Route 4
(1s,3r,4r)-3-[(Tert-butoxycarbonyl)amino]-4-[(methylsulfonyl)oxy]cyclohexanecarboxylic acid ethyl ester
Reactant of Route 5
(1s,3r,4r)-3-[(Tert-butoxycarbonyl)amino]-4-[(methylsulfonyl)oxy]cyclohexanecarboxylic acid ethyl ester
Reactant of Route 6
(1s,3r,4r)-3-[(Tert-butoxycarbonyl)amino]-4-[(methylsulfonyl)oxy]cyclohexanecarboxylic acid ethyl ester

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